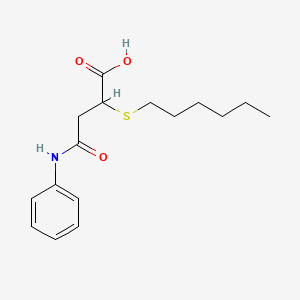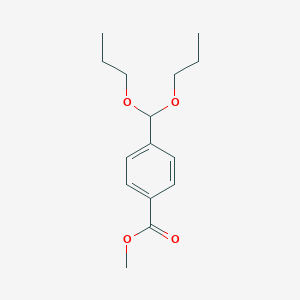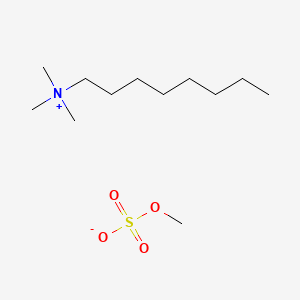
1-Octanaminium, N,N,N-trimethyl-, methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octanaminium, N,N,N-trimethyl-, methyl sulfate is a quaternary ammonium compound with the molecular formula C12H29NO4S. It is commonly used in various industrial and scientific applications due to its surfactant properties and ability to act as a phase transfer catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Octanaminium, N,N,N-trimethyl-, methyl sulfate can be synthesized through the quaternization of 1-octylamine with methyl sulfate. The reaction typically involves the following steps:
Starting Materials: 1-octylamine and methyl sulfate.
Reaction Conditions: The reaction is carried out in an organic solvent such as acetonitrile or ethanol at elevated temperatures (50-70°C) for several hours.
Purification: The product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Octanaminium, N,N,N-trimethyl-, methyl sulfate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can produce the corresponding halide salt .
Scientific Research Applications
1-Octanaminium, N,N,N-trimethyl-, methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in cell culture and molecular biology experiments as a surfactant to enhance the solubility of hydrophobic compounds.
Industry: The compound is used in the formulation of detergents, fabric softeners, and other cleaning products due to its surfactant properties
Mechanism of Action
The mechanism of action of 1-Octanaminium, N,N,N-trimethyl-, methyl sulfate involves its ability to interact with various molecular targets and pathways:
Surfactant Properties: The compound reduces surface tension and enhances the solubility of hydrophobic compounds by forming micelles.
Phase Transfer Catalysis: It facilitates the transfer of reactants between different phases, increasing the reaction rate and efficiency.
Comparison with Similar Compounds
1-Octanaminium, N,N,N-trimethyl-, methyl sulfate can be compared with other quaternary ammonium compounds such as:
1-Octanaminium, N,N,N-trimethyl-, bromide: Similar structure but different counterion (bromide instead of methyl sulfate).
N-Ethyl-N,N-dimethyl-1-octanaminium: Similar structure but with an ethyl group instead of a methyl group.
1-Octanamine, N-methyl-N-octyl-: Similar structure but with different alkyl groups
These compounds share similar surfactant properties but differ in their specific applications and reactivity due to variations in their chemical structure.
Properties
CAS No. |
65059-42-9 |
|---|---|
Molecular Formula |
C12H29NO4S |
Molecular Weight |
283.43 g/mol |
IUPAC Name |
methyl sulfate;trimethyl(octyl)azanium |
InChI |
InChI=1S/C11H26N.CH4O4S/c1-5-6-7-8-9-10-11-12(2,3)4;1-5-6(2,3)4/h5-11H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
MWRUIIQJFZKJTH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



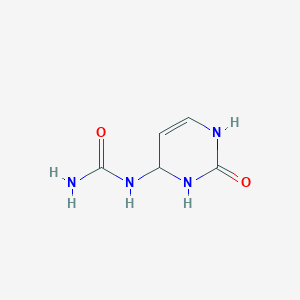
![N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}](/img/structure/B14484084.png)
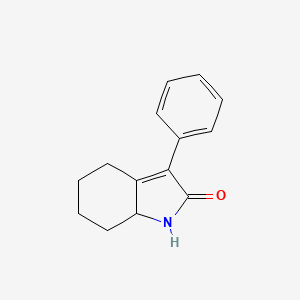
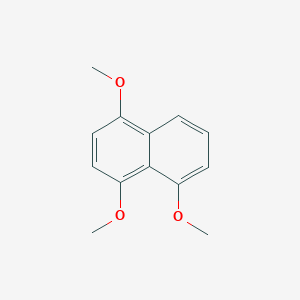
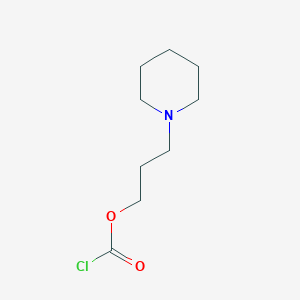
![5-Methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14484110.png)
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-](/img/structure/B14484113.png)
![5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one](/img/structure/B14484115.png)


